4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, hydroxyl, and benzodiazole groups. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.
Introduction of Bromine and Chlorine: Halogenation reactions are used to introduce bromine and chlorine atoms into the phenyl ring.
Condensation Reaction: The final step involves a condensation reaction between the halogenated phenyl compound and the benzodiazole derivative to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and halogenated phenyl compounds. Compared to these compounds, 4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Similar compounds include:
- 4-(5-BROMO-2-CHLOROBENZYL)PHENYL ETHYL ETHER
- ETHYL 6-BROMO-5-(4-CHLOROBENZYL)OXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
- 5-BROMO-N-[2-[4-[(CYCLOHEXYLAMINO)CARBONYL]AMINO]SULFONYL)PHENYL]ETHYL]-2-METHOXYNICOTINAMIDE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C21H15BrClN3O2 |
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Molecular Weight |
456.7 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[[4-hydroxy-3-(6-methyl-1H-benzimidazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H15BrClN3O2/c1-11-2-4-17-18(6-11)26-21(25-17)15-9-14(3-5-19(15)27)24-10-12-7-13(22)8-16(23)20(12)28/h2-10,27-28H,1H3,(H,25,26) |
InChI Key |
GGEANYDVTYGXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O)O |
Origin of Product |
United States |
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